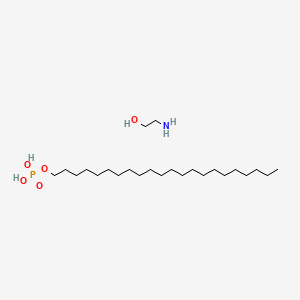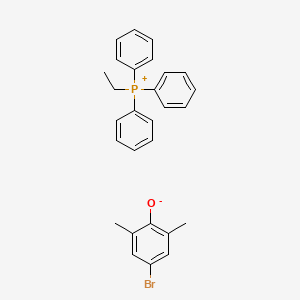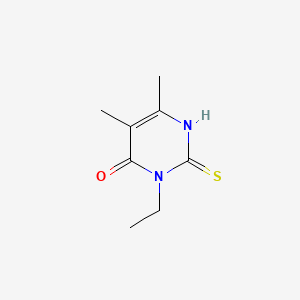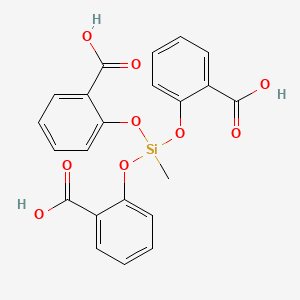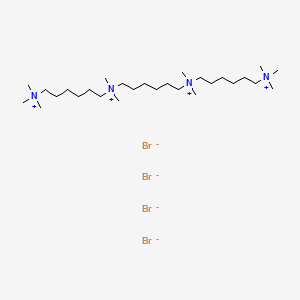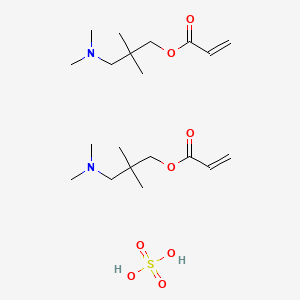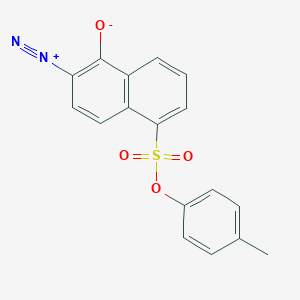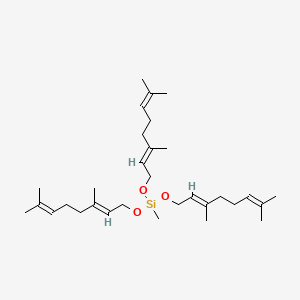
5,7-Bis(1,1-dimethylethyl)-3-(4-methoxyphenyl)-(3H)-benzofuran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5,7-Bis(1,1-dimethylethyl)-3-(4-methoxyphenyl)-(3H)-benzofuran-2-one” is a synthetic organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “5,7-Bis(1,1-dimethylethyl)-3-(4-methoxyphenyl)-(3H)-benzofuran-2-one” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.
Introduction of Substituents: The tert-butyl groups and the methoxyphenyl group can be introduced through Friedel-Crafts alkylation and etherification reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The biological applications of this compound may include its use as a probe or ligand in biochemical assays. Its structural features could allow it to interact with specific biological targets.
Medicine
In medicine, derivatives of benzofurans have been studied for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. This compound may serve as a lead compound for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of “5,7-Bis(1,1-dimethylethyl)-3-(4-methoxyphenyl)-(3H)-benzofuran-2-one” would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The compound’s effects may be mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran: The parent compound, benzofuran, shares the core structure but lacks the specific substituents.
2,3-Dihydrobenzofuran: A reduced form of benzofuran with different chemical properties.
4-Methoxybenzofuran: A derivative with a methoxy group at the 4-position, similar to the methoxyphenyl group in the target compound.
Uniqueness
“5,7-Bis(1,1-dimethylethyl)-3-(4-methoxyphenyl)-(3H)-benzofuran-2-one” is unique due to the presence of bulky tert-butyl groups and a methoxyphenyl group, which may confer specific steric and electronic properties
Propriétés
Numéro CAS |
75869-37-3 |
|---|---|
Formule moléculaire |
C23H28O3 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
5,7-ditert-butyl-3-(4-methoxyphenyl)-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C23H28O3/c1-22(2,3)15-12-17-19(14-8-10-16(25-7)11-9-14)21(24)26-20(17)18(13-15)23(4,5)6/h8-13,19H,1-7H3 |
Clé InChI |
ZQMHGMXNLQHIJI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OC(=O)C2C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


